![molecular formula C9H8N2S3 B2518253 3-(2-Methylphenyl)-5-sulfanyl-2,3-dihydro-1,3,4-thiadiazole-2-thione CAS No. 730997-80-5](/img/structure/B2518253.png)
3-(2-Methylphenyl)-5-sulfanyl-2,3-dihydro-1,3,4-thiadiazole-2-thione
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Description
Molecular Structure Analysis
The molecular structure of compounds related to 3-(2-Methylphenyl)-5-sulfanyl-2,3-dihydro-1,3,4-thiadiazole-2-thione has been a subject of interest in various studies. For instance, the crystal structure of a similar compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, was determined using X-ray crystallography. This compound crystallizes in the orthorhombic system and features significant molecular forces such as S⋯O close contact, through-conjugation, and NH⋯N hydrogen bonds, which contribute to the stability of the molecular structure .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves regioselective methods. For example, a regioselective synthesis approach was used to create novel 3-sulfanyl-5H-naphtho[2,3-e][1,3,4]triazino[3,4-b][1,3,4]thiadiazole-6,11-dione derivatives. This process entailed the condensation of specific bromo-hydroxynaphthalene-dione with amino-triazole-dithiol in DMF, followed by further reactions with various halides to yield corresponding thioethers . Although not the exact compound , this demonstrates the type of synthetic routes that might be employed for related thiadiazole compounds.
Chemical Reactions Analysis
The reactivity of thiadiazole derivatives is influenced by their tautomeric nature. For instance, 2-mercapto-5-methyl-1,3,4-thiadiazole (mmtd), which is closely related to the compound of interest, is typically considered as a thione tautomer. However, it undergoes electrophilic substitution at the thiol moiety, as evidenced by its reaction with Cl3−nFnCSCI compounds to yield perhalomethyldithio thiadiazole derivatives . This indicates that the sulfur atom in the thiadiazole ring can be a site for chemical modification.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are characterized using various spectroscopic and theoretical methods. The study on trihalomethyl sulphenyl derivatives of 5-methyl-1,3,4-thiadiazole-2-thiol involved characterization by X-ray crystal diffraction, mass spectrometry, IR and Raman spectroscopy, and density functional theory calculations. These methods provide insights into the electronic structure, bonding, and potential applications of the compounds .
Scientific Research Applications
Heterocyclic Scaffolds in Medicinal Chemistry
Thiazolidinediones and Thiadiazole Derivatives : These compounds are recognized for their versatile pharmacophoric properties, enabling a wide range of biological activities such as antimicrobial, anticancer, and antidiabetic effects. The structural modification of these scaffolds, particularly at N-3 and C-5 positions, plays a crucial role in enhancing their therapeutic potential. The synthesis methodologies for these derivatives offer pathways to develop novel drug molecules aimed at treating life-threatening ailments (Singh et al., 2022).
Pharmacological Potential of Thiadiazole Derivatives
Antimicrobial and Anticancer Applications : The review of thiadiazole derivatives underscores their significant antimicrobial and anticancer activities. These compounds, through various mechanisms of action, provide a structural basis for the design of new therapeutic agents. The combination of thiadiazole or oxadiazole core with different heterocycles has demonstrated a synergistic effect in enhancing pharmacological activities, highlighting the importance of these scaffolds in drug development (Lelyukh, 2019).
properties
IUPAC Name |
3-(2-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S3/c1-6-4-2-3-5-7(6)11-9(13)14-8(12)10-11/h2-5H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDJFGGJAKYVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=S)SC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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